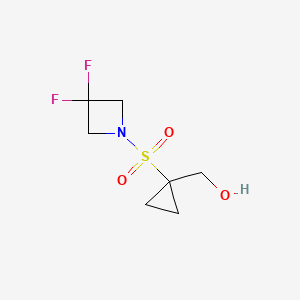
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol is a synthetic organic compound that features a cyclopropyl group, a difluoroazetidine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Difluoroazetidine Moiety: This step may involve the reaction of a suitable azetidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroazetidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Substituted azetidines.
Scientific Research Applications
Chemistry
In chemistry, (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural motifs could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound could be used in the development of new materials with specialized properties, such as polymers or coatings. Its reactivity and structural features make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroazetidine moiety could play a key role in these interactions, potentially enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-(Azetidin-1-yl)sulfonyl)cyclopropyl)methanol: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol, which could influence its solubility and reactivity.
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)amine: Contains an amine group instead of methanol, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the difluoroazetidine and sulfonyl groups in (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol makes it unique compared to other similar compounds. These structural features may confer distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11F2NO3S |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
[1-(3,3-difluoroazetidin-1-yl)sulfonylcyclopropyl]methanol |
InChI |
InChI=1S/C7H11F2NO3S/c8-7(9)3-10(4-7)14(12,13)6(5-11)1-2-6/h11H,1-5H2 |
InChI Key |
QIYGZWFYVZSKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)S(=O)(=O)N2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


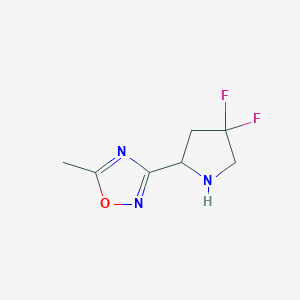
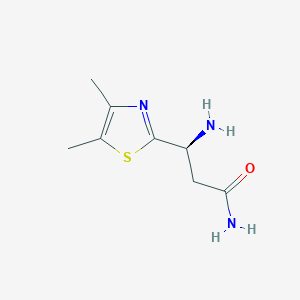
![(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13337273.png)


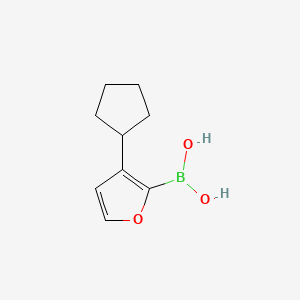
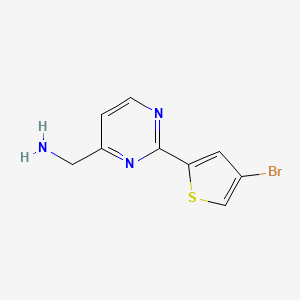
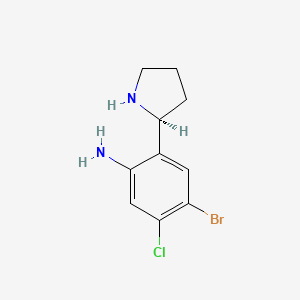
![7-(2,2,2-Trifluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13337299.png)
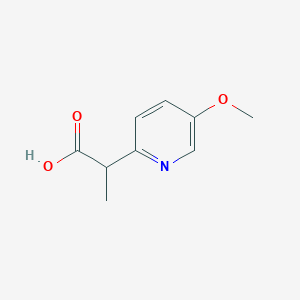
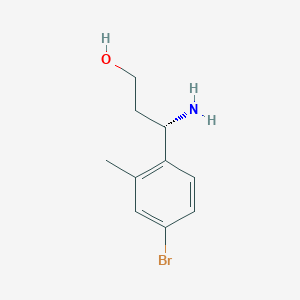
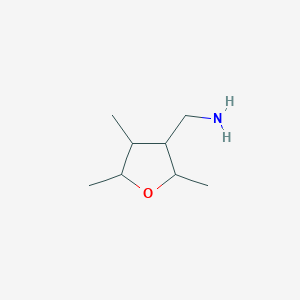

![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)
